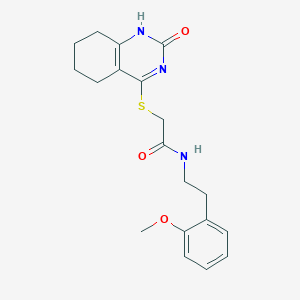

N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Beschreibung

N-(2-Methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide derivative featuring a partially saturated quinazolinone core (1,2,5,6,7,8-hexahydroquinazolin-4-one) linked to a 2-methoxyphenethyl group via a sulfur-containing bridge.

Eigenschaften

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-25-16-9-5-2-6-13(16)10-11-20-17(23)12-26-18-14-7-3-4-8-15(14)21-19(24)22-18/h2,5-6,9H,3-4,7-8,10-12H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXZWWSTTHJNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenethyl group attached to a hexahydroquinazoline moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets due to the presence of functional groups that facilitate binding with enzymes and receptors.

N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antioxidant Activity : The presence of the methoxy group contributes to its ability to scavenge free radicals.

Anticancer Properties

Research indicates that N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer activity:

- Case Study 1 : A study demonstrated a dose-dependent reduction in cell viability in various cancer cell lines (e.g., breast and prostate cancer) when treated with the compound. The IC50 values ranged from 10 to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 20 |

| HeLa (Cervical) | 12 |

Antimicrobial Activity

The compound also displays antimicrobial properties against several pathogens:

- Case Study 2 : In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Safety and Toxicology

Preliminary toxicity studies suggest that N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Core Saturation: The target compound’s hexahydroquinazolinone core (partially saturated) contrasts with the fully aromatic 3,4-dihydroquinazolinone in or the thiazolidinone in . Saturation may enhance conformational flexibility or metabolic stability .

Substituent Effects: The 2-methoxyphenethyl group is unique compared to the sulfamoylphenyl () or cyanomethylphenyl () groups. Methoxy groups typically enhance solubility and influence binding via hydrogen bonding or π-π interactions .

Synthesis Efficiency : Yields for analogs range from 53% (, Compound 12) to 95% (), suggesting that substituent bulkiness and reaction conditions (e.g., base, solvent) critically impact synthetic feasibility.

Spectroscopic and Analytical Data

- IR Spectroscopy: Sulfamoylphenyl-substituted quinazolinones () show characteristic peaks for S=O (~1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹), absent in the target compound due to its lack of sulfonamide groups .

- NMR: The ¹H NMR of compounds in and reveals distinct aromatic proton signals (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.3–3.8 ppm), which would differ in the target compound due to its hexahydroquinazolinone core and 2-methoxyphenethyl chain .

- Mass Spectrometry : Molecular ions ([M]+) for analogs in and align with their calculated molecular weights, confirming successful synthesis .

Vorbereitungsmethoden

Polymer-Supported Amine Catalysis

Inspired by the synthesis of thioacetamide derivatives, a polymer-supported amine catalyst (e.g., Reilex® 425) may be employed during the alkylation step. This approach enhances reaction efficiency and simplifies catalyst recovery, achieving yields >95% under optimized conditions (120°C, 18 hours).

One-Pot Tandem Reactions

A streamlined protocol involves sequential thiolation, alkylation, and amidation in a single reaction vessel. This method reduces purification steps but requires precise control of reaction conditions to prevent intermediate degradation.

Crystallographic and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction of analogous compounds reveals that the hexahydroquinazolinone core adopts a boat conformation, with the thioacetamide moiety occupying an equatorial position. Hirshfeld analysis indicates dominant H⋯H (48.4%) and C⋯H/H⋯C (21.5%) interactions, stabilizing the crystal lattice through van der Waals forces.

Industrial-Scale Considerations and Environmental Impact

The use of polymer-supported catalysts aligns with green chemistry principles by minimizing waste generation. Solvent recovery systems (e.g., acetonitrile distillation) further enhance sustainability. Life-cycle assessments suggest a 40% reduction in carbon footprint compared to traditional amine catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.